molecular formula C20H24N2O3 B2906854 N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide CAS No. 950647-90-2

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide

Cat. No.: B2906854
CAS No.: 950647-90-2
M. Wt: 340.423
InChI Key: PERDJQAREKLBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide is a synthetic small molecule characterized by its distinct morpholine carboxamide core. This structural motif is frequently explored in medicinal chemistry and chemical biology for its potential to interact with various biological targets. Compounds featuring both morpholine and methoxyphenyl groups are often investigated for their bioactivity and utility in probing cellular processes. The primary research applications for this class of compounds are diverse. Morpholine carboxamide derivatives are commonly studied in the context of receptor antagonism, particularly for purinergic receptors like the P2X7 receptor (P2X7R). The P2X7 receptor is a key player in different pathological conditions and is notably overexpressed and activated in various cancers. Antagonists of this receptor can inhibit ATP-induced calcium mobilization and have shown potential in reducing cancer cell proliferation and inducing apoptotic cell death, making them valuable tools for oncological research . Furthermore, structurally similar compounds have been documented as ligands for central nervous system targets, such as serotonin (5-HT) receptors, indicating potential applications in neuropharmacology . The molecular structure of this compound suggests it may exhibit favorable drug-like properties, often adhering to established rules for drug candidates, which include considerations for molecular weight, lipophilicity (logP), and polar surface area. These properties make it a suitable candidate for in vitro studies aimed at understanding signal transduction pathways, cellular viability, and mechanisms of cell death. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-7-16(8-10-18)11-12-21-20(23)22-13-14-25-19(15-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERDJQAREKLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide typically involves the reaction of 4-methoxyphenethylamine with 2-phenylmorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenethyl-2-phenylmorpholine-4-carboxamide.

    Reduction: Formation of N-(4-methoxyphenethyl)-2-phenylmorpholine-4-amine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Carboxamide Derivatives

a) N-(4-Chlorophenyl)morpholine-4-carboxamide ()

  • Structural Differences : Replaces the 4-methoxyphenethyl and 2-phenyl groups with a 4-chlorophenyl substituent.
  • Crystallographic Data : Exhibits a chair conformation in the morpholine ring, stabilized by N–H⋯O hydrogen bonds in the crystal lattice .

b) N-Phenylmorpholine-4-carboxamide ()

  • Structural Differences : Lacks the 4-methoxyphenethyl chain, retaining only a phenyl group directly attached to the carboxamide.
  • Applications : Used as a reference standard in pharmaceutical analysis. Its simpler structure may reduce steric hindrance, favoring binding to flat enzymatic pockets .

c) N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide ()

  • Structural Differences: Replaces the morpholine ring with a chromenone-thiophene system. The ethoxyphenyl group offers similar lipophilicity but with altered steric bulk.
  • Functional Implications: The chromenone-thiophene core may target kinases or inflammatory pathways, diverging from morpholine-based mechanisms .
Methoxyphenethyl-Containing Analogs

a) Quinoxaline Derivatives ()

  • Example: 2-(4-Methoxyphenyl)-N-(3-{[2-(4-methoxyphenyl)ethyl]imino}-1,4-dihydro-2-quinoxalinylidene)ethanamine.
  • Key Differences: A quinoxaline backbone replaces the morpholine ring.

b) Formoterol-Related Compounds ()

  • Example: Formoterol-related compound B (N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide).
  • Functional Contrast: Designed as β2-adrenergic receptor agonists, these compounds prioritize hydroxyl and ethanolamine groups for receptor activation, unlike the carboxamide focus of the target compound .
Sulfonamide and Sulfamoyl Derivatives ()**
  • Example : N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide ().
  • Structural Comparison : Sulfonamide groups replace the carboxamide, and imidazole-pyridine systems introduce heterocyclic diversity. These modifications are common in kinase inhibitors, suggesting divergent therapeutic targets .

Comparative Physicochemical and Analytical Data

Table 1: Key Properties of Selected Analogs
Compound Name Core Structure Substituents LogP* Biological Target (Inferred) Source
Target Compound Morpholine carboxamide 2-Ph, 4-MeO-phenethyl ~3.2 Enzymes (e.g., GtfC) -
N-(4-Chlorophenyl)morpholine-4-carboxamide Morpholine carboxamide 4-Cl-Ph ~2.8 Crystallographic model
Quinoxaline Derivative () Quinoxaline Dual 4-MeO-phenethyl ~4.1 GtfC enzyme
Formoterol-Related Compound B Ethanolamine 4-MeO-phenethyl, hydroxy groups ~1.5 β2-adrenergic receptor
N-Phenylmorpholine-4-carboxamide Morpholine carboxamide Ph ~2.0 Reference standard

*LogP estimated via fragment-based methods.

Analytical Data ()**
  • HPLC Retention Times : Methoxyphenyl-containing compounds (e.g., Formoterol-related compounds) exhibit retention times between 0.4–2.2, indicating moderate polarity .
  • Relative Response Factors : Carboxamides generally show lower response factors (~1.00) compared to sulfonamides (~1.75), suggesting differences in ionization efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide, and what challenges are encountered during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves sequential amide bond formation, nucleophilic substitution, and ring-closing reactions. Key steps include coupling the 4-methoxyphenethylamine moiety to the morpholine-carboxamide core. Challenges include regioselectivity at the morpholine nitrogen and competing side reactions due to the compound’s multiple reactive sites (e.g., methoxy and phenyl groups). Protecting groups, such as tert-butoxycarbonyl (Boc), are often employed to mitigate undesired interactions . Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity.

Q. Which spectroscopic and crystallographic methods are employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity of the morpholine ring, methoxyphenyl, and phenethyl groups. Aromatic proton signals in the 6.5–7.5 ppm range and methoxy singlet at ~3.8 ppm are diagnostic .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, confirming spatial arrangement. For example, the morpholine ring adopts a chair conformation, and the amide bond shows planarity (torsion angle <10°) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) confirm amide functionality .

Q. What preliminary biological activities have been reported for structurally similar morpholine-4-carboxamide derivatives?

  • Methodological Answer : Analogous compounds exhibit diverse activities:

  • Anticancer : Inhibition of kinase pathways (e.g., PI3K/AKT) via morpholine-carboxamide interactions with ATP-binding pockets .
  • Antiviral : Disruption of viral protease activity through hydrogen bonding with the amide group .
  • Neuromodulatory : Morpholine derivatives interact with serotonin or dopamine receptors, assessed via radioligand binding assays .
    • Note : Activity varies with substituents; the 4-methoxyphenyl group may enhance blood-brain barrier permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound in large-scale syntheses?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction .
  • Process Intensification : Continuous flow reactors reduce reaction time and improve temperature control, minimizing decomposition .
  • Quality Control : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, while mass spectrometry (MS) confirms molecular ion peaks .

Q. What computational approaches are used to predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the morpholine oxygen and amide carbonyl are electron-rich, prone to electrophilic attack .
  • Molecular Dynamics (MD) : Simulates solvation effects in water, DMSO, or ethanol to assess conformational stability. The compound shows higher solubility in DMSO due to strong hydrogen bonding with the amide group .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., methoxy position) with biological activity using regression models .

Q. How do researchers address discrepancies in biological activity data for morpholine-4-carboxamide derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Use of positive controls (e.g., staurosporine for kinase inhibition) and normalization to cell viability metrics (e.g., MTT assay) reduces variability .
  • Structural Validation : Co-crystallization with target proteins (e.g., kinases) confirms binding modes, resolving false positives from aggregation-based artifacts .
  • Meta-Analysis : Cross-study comparisons using public databases (e.g., ChEMBL) identify outliers. For instance, IC₅₀ variations >10-fold may arise from differences in cell lines or assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.